Gamma-CEHC

Anti-inflammatory activity COX-2 inhibition Prostaglandin E2

Prioritize Gamma-CEHC (LLU-α) for your research on inflammation, renal physiology, or oxidative stress. This water-soluble γ-tocopherol metabolite is an irreplaceable, potent, and fast-acting COX-2 inhibitor (~30 µM IC50, 1h onset) and the only endogenous natriuretic factor (LLU-α) in its class. It is a 12-fold more detectable biomarker than Alpha-CEHC and a superior peroxynitrite scavenger, forming a unique 5-nitro adduct. Do not interchange with Alpha-CEHC for studies on PGE2 synthesis, sodium excretion, or nitrative damage.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 178167-75-4
Cat. No. B062449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-CEHC
CAS178167-75-4
Synonyms2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
3-(2,7,8-trimethyl-3,4-dihydro-2H-chromen-2-yl)propanoate
gamma-CEHC
LLU-alpha
S-LLU-alpha
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O
InChIInChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)
InChIKeyVMJQLPNCUPGMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-CEHC (CAS 178167-75-4): A Water-Soluble Vitamin E Metabolite for Differentiated Anti-Inflammatory and Natriuretic Research


Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman, also known as LLU-α) is the β-oxidized, water-soluble metabolite of dietary γ-tocopherol and γ-tocotrienol [1]. Functioning as an endogenous natriuretic hormone and a COX-2 inhibitor, it is primarily excreted in urine as a glucuronide conjugate . Unlike its lipid-soluble precursors, Gamma-CEHC possesses a distinct hydrophilicity (partition coefficient log P ≈ 1.83) that fundamentally alters its biodistribution, clearance kinetics, and molecular targets compared to alpha-tocopherol metabolites [1].

Why Alpha-CEHC Cannot Substitute for Gamma-CEHC in Targeted Research Applications


Despite sharing a chromanol core, the structural divergence (trimethyl vs. tetramethyl substitution on the aromatic ring) between Gamma-CEHC and Alpha-CEHC leads to distinct biological activities and pharmacokinetics. Direct head-to-head studies demonstrate that Gamma-CEHC is a markedly more potent peroxynitrite (ONOO⁻) scavenger than Alpha-CEHC and uniquely inhibits COX-2 activity (an effect absent with α-tocopherol) [1][2]. Moreover, human pharmacokinetic data reveal a 12-fold higher plasma concentration and profoundly different urinary clearance ratio for Gamma-CEHC compared to Alpha-CEHC, meaning the choice of metabolite cannot be interchanged when studying renal excretion, natriuretic function, or eicosanoid modulation [3].

Gamma-CEHC (178167-75-4) Quantified Differentiation Evidence Against In-Class Analogs


Gamma-CEHC vs. Alpha-Tocopherol: Exclusive COX-2 Inhibition and PGE2 Synthesis Suppression

In a direct head-to-head comparison using LPS-stimulated RAW264.7 macrophages and IL-1β-treated A549 epithelial cells, Gamma-CEHC inhibited PGE2 synthesis with an IC50 of approximately 30 µM [1]. Under identical conditions, α-tocopherol at 50 µM achieved only 25% inhibition in macrophages and had no effect in epithelial cells [1]. The mechanism is COX-2 activity inhibition, not suppression of protein expression, and is independent of antioxidant activity [1]. Gamma-CEHC also demonstrated a faster onset of COX-2 inhibition (1 h exposure) compared to its precursor γ-tocopherol (8–24 h required) [1].

Anti-inflammatory activity COX-2 inhibition Prostaglandin E2

Gamma-CEHC vs. Alpha-CEHC: Superior Peroxynitrite (ONOO⁻) Scavenging Potency

In a comparative study directly measuring peroxynitrite (ONOO⁻)-induced tyrosine nitration, Gamma-CEHC exhibited a fairly higher scavenging potency than Alpha-CEHC [1]. This differentiated effect is attributed to the formation of a specific nitrated congener, 5-nitro-gamma-CEHC, which was not observed to the same extent with the alpha analog [1]. In parallel experiments, both CEHC metabolites showed similar concentration-dependent inhibition of Cu²⁺-induced plasma lipid oxidation and AAPH-induced LDL oxidation in the 0.015–5 µM range [1].

Oxidative stress Peroxynitrite scavenging Nitrative stress

Gamma-CEHC vs. Alpha-CEHC: Lower Partition Coefficient Driving Distinct Subcellular and in Vivo Distribution

The partition coefficient (log P) values determined experimentally show a decreasing order: α-Tocopherol (3.36) > γ-Tocopherol (3.14) > α-CEHC (2.26) > γ-CEHC (1.83) [1]. This means Gamma-CEHC is substantially more hydrophilic than Alpha-CEHC (Δ log P = 0.43). As a consequence, Gamma-CEHC scavenges aqueous radicals more efficiently than Alpha-CEHC but inhibits lipid peroxidation within membranes less efficiently [1]. Alpha-CEHC uniquely exhibits synergistic antioxidant activity with ascorbate, a property not reported for Gamma-CEHC [1].

Hydrophilicity Partition coefficient Biodistribution

Gamma-CEHC vs. Alpha-CEHC: 12-Fold Higher Plasma Concentration and Differential Renal Clearance in Humans

In a clinical study of 21 healthy volunteers given 100 mg deuterium-labeled γ-tocopherol acetate, baseline plasma Gamma-CEHC concentration was 0.191 µmol/L, which was approximately 12 times greater than the plasma Alpha-CEHC concentration of 0.016 µmol/L [1]. Paradoxically, urinary Gamma-CEHC was 3.5-fold lower than urinary Alpha-CEHC (0.82 vs. 2.87 µmol), indicating that the clearance rate of Alpha-CEHC from plasma was more than 40 times that of Gamma-CEHC [1]. In an older adult cohort (n=1519), 24 h urinary Gamma-CEHC excretion (median 1.5 µmol) remained significantly greater than Alpha-CEHC (median 0.9 µmol) [2].

Pharmacokinetics Plasma concentration Renal clearance

Gamma-CEHC Exhibits a Unique Natriuretic Function Absent in Alpha-Tocopherol and Alpha-CEHC

Gamma-CEHC was identified as the endogenous natriuretic factor LLU-α, initially purified from uremic patient urine [1]. In a rat model of high sodium intake, oral administration of γ-tocotrienol (a Gamma-CEHC precursor) increased sodium excretion to 5.06 ± 2.70 g/day in the high-NaCl diet group versus 0.11 ± 0.06 g/day in controls, with no effect on potassium excretion [2]. In a separate study, administration of 20 mg γ-tocopherol to rats on a high-NaCl diet resulted in sodium excretion of 8.29 ± 2.20 g (12–18 h) versus 6.24 ± 1.49 g in controls [3]. Critically, γ-tocopherol and γ-tocotrienol themselves lack direct natriuretic activity—only Gamma-CEHC exerts this effect [2][3]. Alpha-tocopherol and Alpha-CEHC have never been shown to possess natriuretic function.

Natriuretic hormone Sodium excretion LLU-alpha

Gamma-CEHC vs. Alpha-CEHC & Precursor Tocopherols: Superior PKC Inhibition in Neutrophils

In a comparative study of phorbol-ester-stimulated neutrophils, CEHC metabolites were stronger PKC inhibitors than their tocopherol precursors, and critically, the gamma forms (Gamma-CEHC and γ-tocopherol) demonstrated the highest inhibitory activities among all vitamers tested [1]. This PKC inhibition translated to reduced superoxide anion (O₂•⁻) production. The gamma-specific superiority is notable because tocopherols (but not CEHCs) also directly inhibit fully activated NADPH oxidase, whereas CEHCs act exclusively upstream via PKC modulation—providing mechanistic selectivity [1].

Protein kinase C Neutrophil oxidative burst Anti-inflammatory signaling

Gamma-CEHC (178167-75-4) Evidence-Backed Application Scenarios for Procurement and Experimental Design


COX-2/PGE2-Targeted Anti-Inflammatory Research

Gamma-CEHC is the unequivocal choice for in vitro and in vivo studies examining COX-2-dependent PGE2 synthesis inhibition, where Alpha-CEHC and α-tocopherol show negligible activity. Its ~30 µM IC50 in macrophages and epithelial cells, combined with a fast 1 h onset, supports experimental designs ranging from cellular mechanistic studies to animal models of inflammation [1].

Natriuretic Hormone and Sodium Homeostasis Studies

As the only vitamin E metabolite identified as an endogenous natriuretic factor (LLU-α), Gamma-CEHC is irreplaceable for investigating sodium excretion regulation, hypertension, congestive heart failure, and renal physiology. Experimental protocols in high-sodium rodent models confirm dose-dependent natriuresis with precursor administration yielding up to 46-fold increases in sodium excretion [2][3].

Peroxynitrite-Scavenging and Nitrative Stress Pathology Models

Gamma-CEHC should be prioritized over Alpha-CEHC in experimental systems where peroxynitrite-mediated damage is the primary endpoint (e.g., neurodegenerative disease models, ischemia-reperfusion injury). Its formation of the 5-nitro-gamma-CEHC adduct provides a mechanistically distinct and quantifiable scavenging pathway that the alpha homologue lacks [4].

Vitamin E Nutritional Biomarker and Pharmacokinetic Studies

For cohort studies or clinical trials measuring vitamin E status via urinary or plasma metabolites, Gamma-CEHC offers superior plasma detectability (12-fold higher than Alpha-CEHC at baseline) and fundamentally different renal handling. Its 24 h urinary excretion serves as a validated biomarker for dietary vitamin E intake, particularly for γ-tocopherol-rich diets [5][6].

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